molecular formula C19H30N4O2 B4068182 N-cyclopentyl-2-{4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}propanamide

N-cyclopentyl-2-{4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}propanamide

Cat. No. B4068182
M. Wt: 346.5 g/mol
InChI Key: WPJKMRMDIAWNDN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a cyclopentyl group, a piperidinyl group, and an oxadiazolyl group, all of which are common in medicinal chemistry . The presence of these groups suggests that the compound could have interesting biological activities, but without specific studies, it’s hard to say for sure.


Molecular Structure Analysis

The molecular structure of this compound is likely quite complex due to the presence of several functional groups and a cyclic structure. The cyclopentyl and piperidinyl groups would introduce some rigidity into the molecule, while the oxadiazolyl group could potentially participate in hydrogen bonding or other intermolecular interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, the exact arrangement of its atoms, the presence of any charges, and the types of functional groups it contains .

Safety and Hazards

The safety and hazards associated with this compound would depend on a variety of factors, including its reactivity, toxicity, and the conditions under which it’s handled. Without specific information, it’s impossible to provide a detailed safety assessment .

Future Directions

The future directions for research on this compound would likely depend on its observed properties and activities. If it shows promising biological activity, for example, it could be further optimized and studied as a potential drug .

properties

IUPAC Name

N-cyclopentyl-2-[4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O2/c1-13(18(24)20-16-4-2-3-5-16)23-10-8-14(9-11-23)12-17-21-19(25-22-17)15-6-7-15/h13-16H,2-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJKMRMDIAWNDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCC1)N2CCC(CC2)CC3=NOC(=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclopentyl-2-{4-[(5-cyclopropyl-1,2,4-oxadiazol-3-YL)methyl]piperidin-1-YL}propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-cyclopentyl-2-{4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}propanamide
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N-cyclopentyl-2-{4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}propanamide
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N-cyclopentyl-2-{4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}propanamide
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N-cyclopentyl-2-{4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}propanamide
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N-cyclopentyl-2-{4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}propanamide

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